9-ethyl-1,6-bisnitro-9H-carbazole
Description
Chemical Structure and Properties 9-Ethyl-1,6-bisnitro-9H-carbazole is a carbazole derivative featuring an ethyl group at the N9 position and nitro (-NO₂) substituents at the 1- and 6-positions of the carbazole aromatic system. The carbazole core consists of two fused benzene rings with a central pyrrole-like nitrogen atom. The nitro groups are strong electron-withdrawing substituents, significantly altering the electronic properties of the molecule compared to unsubstituted or alkyl-substituted carbazoles.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25g/mol |
IUPAC Name |
9-ethyl-1,6-dinitrocarbazole |
InChI |
InChI=1S/C14H11N3O4/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(14(10)15)17(20)21/h3-8H,2H2,1H3 |
InChI Key |
VEAFAIZXOAGXQH-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Table 1: Comparative Analysis of 9-Ethyl-1,6-bisnitro-9H-carbazole and Related Compounds
Electronic and Reactivity Differences
- Nitro vs. Alkyl Substituents : The nitro groups in 9-ethyl-1,6-bisnitro-9H-carbazole create a highly electron-deficient aromatic system, contrasting with the electron-donating ethyl or butyl groups in other derivatives. This electron deficiency enhances reactivity toward nucleophilic aromatic substitution (NAS) but reduces solubility compared to alkylated analogs .
- Brominated Derivatives : Compounds like 9-(4-bromobutyl)-9H-carbazole exhibit reactivity at the bromine site for cross-coupling (e.g., Suzuki-Miyaura reactions), whereas the nitro groups in the target compound may favor reduction or displacement reactions under specific conditions .
Crystallographic and Structural Insights
- Crystal Packing : Brominated carbazoles (e.g., 9-(2-bromoethyl)-9H-carbazole) show stabilization via van der Waals interactions and halogen bonding, as evidenced by X-ray studies . In contrast, nitro-substituted carbazoles likely exhibit denser packing due to dipole-dipole interactions, though crystallographic data for 9-ethyl-1,6-bisnitro-9H-carbazole are absent in the evidence.
- Dihedral Angles : The fused benzene rings in alkylated carbazoles (e.g., 9-ethylcarbazole) are nearly coplanar (dihedral angle <5°), whereas nitro groups may induce slight buckling due to steric and electronic effects .
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